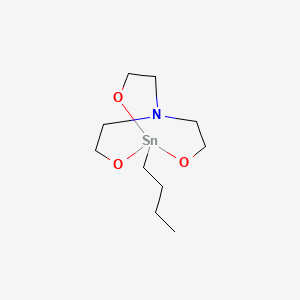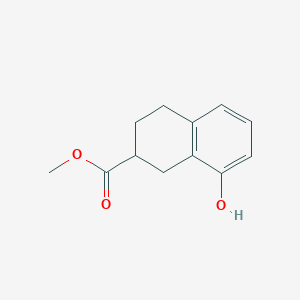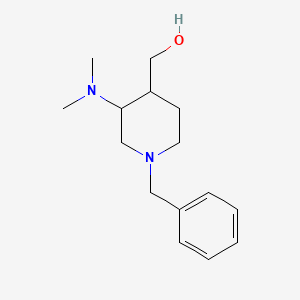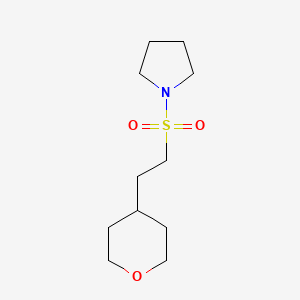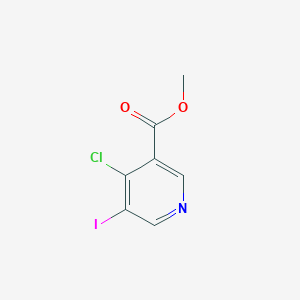![molecular formula C7H12S2 B13973795 Bicyclo[2.2.1]heptane-2,6-dithiol CAS No. 89892-76-2](/img/structure/B13973795.png)
Bicyclo[2.2.1]heptane-2,6-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptane-2,6-dithiol is a chemical compound characterized by its bicyclic structure, which consists of a seven-membered ring with two sulfur atoms attached at the 2 and 6 positions. This compound is also known as norbornane-2,6-dithiol. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2,6-dithiol typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with sulfur-containing dienophiles under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptane-2,6-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the disulfide bonds back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane-2,6-dithiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe due to its thiol groups, which can interact with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]heptane-2,6-dithiol involves its thiol groups, which can undergo redox reactions and form disulfide bonds. These interactions can modulate the activity of enzymes and proteins by altering their redox state. The compound’s bicyclic structure also contributes to its stability and reactivity, making it a versatile molecule in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dithiol: Similar structure but with thiol groups at different positions.
Bicyclo[3.1.1]heptane derivatives: Different ring size and substitution patterns.
Norbornane derivatives: Various functional groups attached to the norbornane skeleton.
Uniqueness
Bicyclo[2.2.1]heptane-2,6-dithiol is unique due to its specific placement of thiol groups at the 2 and 6 positions, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with other molecules and makes it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
89892-76-2 |
|---|---|
Fórmula molecular |
C7H12S2 |
Peso molecular |
160.3 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]heptane-2,6-dithiol |
InChI |
InChI=1S/C7H12S2/c8-6-2-4-1-5(6)7(9)3-4/h4-9H,1-3H2 |
Clave InChI |
FFQIEEZJIHXEIC-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C(C2)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



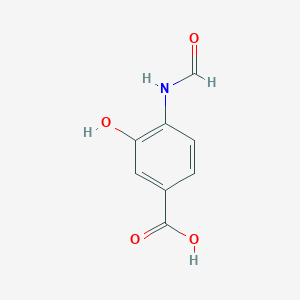
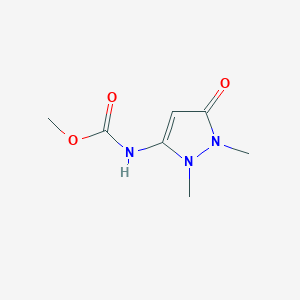
![2H,4H-[1,3]Dioxino[4,5-c]pyridine](/img/structure/B13973727.png)
![4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
![6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)
